molecular formula C12H13NO B8457460 (4-Methylchroman-4-yl)acetonitrile

(4-Methylchroman-4-yl)acetonitrile

Cat. No.: B8457460
M. Wt: 187.24 g/mol
InChI Key: NCAMWJSYBXXWHL-UHFFFAOYSA-N
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Description

(4-Methylchroman-4-yl)acetonitrile is a chromane-derived nitrile compound. Chromane (benzodihydropyran) derivatives are known for their biological activity and applications in pharmaceuticals and agrochemicals. The methyl group at the 4-position of the chromane ring and the acetonitrile moiety likely influence its electronic properties and reactivity.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydrochromen-4-yl)acetonitrile

InChI

InChI=1S/C12H13NO/c1-12(6-8-13)7-9-14-11-5-3-2-4-10(11)12/h2-5H,6-7,9H2,1H3

InChI Key

NCAMWJSYBXXWHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following acetonitrile derivatives are discussed in the evidence, with key structural differences:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features (from Evidence)
[Methyl(4-methylphenyl)amino]acetonitrile C₁₀H₁₂N₂ Methylamino group, 4-methylphenyl 160.22 ChemSpider ID: 8139772; potential intermediate in drug synthesis.
(4-Methoxyphenyl)acetonitrile C₉H₉NO Methoxy group (4-position) 147.17 CAS 104-47-2; used in organic synthesis and pharmaceuticals.
[Morpholinylnitrosoamino]acetonitrile C₆H₁₀N₄O₂ Morpholine, nitrosoamino group 194.17 CAS 26687-79-6; known as Sin-1A, used in nitric oxide research.
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile C₁₂H₁₀N₂S Thiazole ring, 4-methylphenyl 214.29 CAS 250579-91-0; potential agrochemical applications.

Key Observations :

  • Electron-Donating Groups: The methoxy group in (4-Methoxyphenyl)acetonitrile enhances resonance stabilization compared to the methyl group in [Methyl(4-methylphenyl)amino]acetonitrile vs. .
  • Heterocyclic Influence : Thiazole- and morpholine-containing derivatives exhibit distinct reactivity due to their heteroatoms (N, S, O), which may improve binding in biological systems .

Reactivity and By-Product Formation in Epoxidation

Parameter Acetonitrile as Solvent Water as Solvent
By-Product Formation Diallyl ether, allyl-glycidyl ether (up to 20 mol% selectivity at 90 wt% acetonitrile) No ether by-products; glycerol formation observed
Conversion Efficiency AA conversion: 76–79 mol% at 80–90 wt% acetonitrile AA conversion: 84–20 mol% (lower than acetonitrile)
H₂O₂ Efficiency Decreases to 79 mol% at high acetonitrile concentration Remains stable at 14–15 mol%

Implications for Derivatives :

  • Nitrile-containing compounds like (4-Methylchroman-4-yl)acetonitrile may exhibit similar solvent-dependent reactivity, with acetonitrile favoring ether by-products under high concentrations .

Comparison :

  • Chromane-derived nitriles (e.g., hypothetical (4-Methylchroman-4-yl)acetonitrile) may share bioactivity with these compounds but require tailored functional groups for target specificity.

Data Tables

Table 1: Physicochemical Properties of Selected Acetonitrile Derivatives

Compound Boiling Point (°C) LogP Solubility (Water)
(4-Methoxyphenyl)acetonitrile 285–287 1.32 Low
[Methyl(4-methylphenyl)amino]acetonitrile Not reported 1.89 Insoluble

Table 2: Epoxidation Performance in Acetonitrile vs. Water

Solvent AA Conversion (mol%) Glycidol Selectivity (mol%) By-Products
Acetonitrile 76–79 73–85 Ethers (up to 20%)
Water 20–84 85 Glycerol

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